10-benzyl-9-(2-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
Overview
Description
10-benzyl-9-(2-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is a complex organic compound that belongs to the class of acridine derivatives
Preparation Methods
The synthesis of 10-benzyl-9-(2-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and methoxyphenyl derivatives with acridine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzyl and methoxyphenyl positions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions.
Scientific Research Applications
10-benzyl-9-(2-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: It has been studied for its potential as an anti-cancer agent due to its ability to intercalate with DNA.
Medicine: Research has shown its potential in developing new drugs for treating various diseases, including cancer and bacterial infections.
Industry: It is used in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 10-benzyl-9-(2-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione involves its interaction with biological macromolecules such as DNA. It can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anti-cancer therapies. The molecular targets and pathways involved include DNA replication and transcription processes .
Comparison with Similar Compounds
Similar compounds to 10-benzyl-9-(2-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione include other acridine derivatives such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: Used as an anti-cancer agent.
Properties
IUPAC Name |
10-benzyl-9-(2-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO3/c1-31-24-16-6-5-11-19(24)25-26-20(12-7-14-22(26)29)28(17-18-9-3-2-4-10-18)21-13-8-15-23(30)27(21)25/h2-6,9-11,16,25H,7-8,12-15,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEUMKZVFASJFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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